molecular formula C10H18O2 B8351054 Tert-butyl hex-5-enoate

Tert-butyl hex-5-enoate

Cat. No. B8351054
M. Wt: 170.25 g/mol
InChI Key: XNBBRQGAPIDYKF-UHFFFAOYSA-N
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Patent
US08101658B2

Procedure details

To a stirred solution of 5-hexenoic acid q-1 (6.00 g, 52.6 mmol), t-butyl alcohol (72.2 mL, 735.84 mmol) and DMAP (1.28 g, 10.51 mmol) in DCM (150 mL) at −10° C. was added DCC (16.26 g, 78.84 mmol). After stirring at room temperature overnight, solid was filtered off. The filtrate was evaporated under reduced pressure to give a crude oil, which was purified by chromatography (Biotage; 65i). Elution with a gradient of EtOAc/Hexane from 5/95 to 10/90 yielded 4.16 g (46.53%) of t-butyl ester q-2, which displayed a 1H NMR spectrum that matched literature (Johnson, P. Y.; Berchtold, G. A. J. Org. Chem. 1970, 35, 584-592) and was used without further purification).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
72.2 mL
Type
reactant
Reaction Step One
Name
Quantity
16.26 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
46.53%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[C:9](O)([CH3:12])([CH3:11])[CH3:10].C1CCC(N=C=NC2CCCCC2)CC1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:1]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])(=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(CCCC=C)(=O)O
Name
Quantity
72.2 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
16.26 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
1.28 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude oil, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (Biotage; 65i)
WASH
Type
WASH
Details
Elution with a gradient of EtOAc/Hexane from 5/95 to 10/90

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCC=C)(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: PERCENTYIELD 46.53%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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